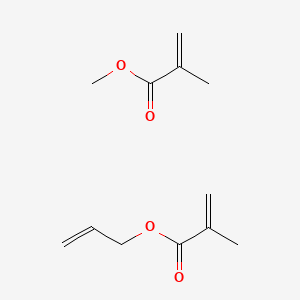
Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate: is a compound that belongs to the class of esters. These compounds are typically derived from carboxylic acids and alcohols. The compound is known for its applications in various fields, including industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize methyl 2-methylprop-2-enoate involves the esterification of methacrylic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
Transesterification Reaction: Another method involves the transesterification of methyl methacrylate with allyl alcohol to produce prop-2-enyl 2-methylprop-2-enoate. This reaction also requires a catalyst, often a base like sodium methoxide.
Industrial Production Methods: Industrial production of these compounds often involves large-scale esterification or transesterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-methylprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.
Major Products:
Oxidation: Methacrylic acid.
Reduction: Methanol and corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a monomer in the production of polymers and copolymers.
- Acts as an intermediate in organic synthesis.
Biology:
- Utilized in the synthesis of biologically active compounds.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry:
- Employed in the manufacture of adhesives, coatings, and resins.
作用機序
The mechanism by which methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate exerts its effects largely depends on its application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bonds react to form long polymer chains. The molecular targets and pathways involved in these reactions are typically the reactive sites on the monomer molecules.
類似化合物との比較
Methyl methacrylate: Similar in structure but lacks the prop-2-enyl group.
Ethyl 2-methylprop-2-enoate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of both methyl and prop-2-enyl groups in the compound provides unique reactivity and properties, making it suitable for specialized applications in polymer chemistry and materials science.
特性
CAS番号 |
26715-19-5 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O2.C5H8O2/c1-4-5-9-7(8)6(2)3;1-4(2)5(6)7-3/h4H,1-2,5H2,3H3;1H2,2-3H3 |
InChIキー |
GZRUSOUFYFKYDY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C |
関連するCAS |
26715-19-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





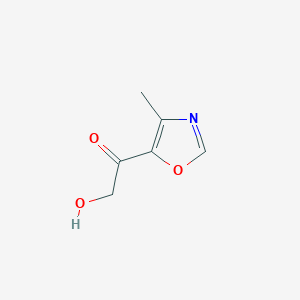


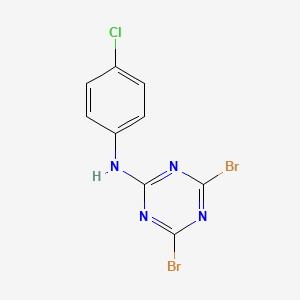
![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
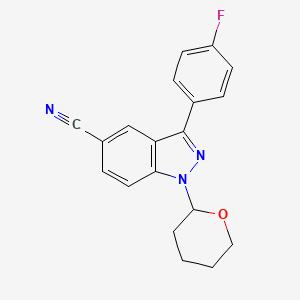

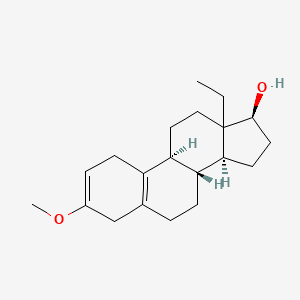

![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)

